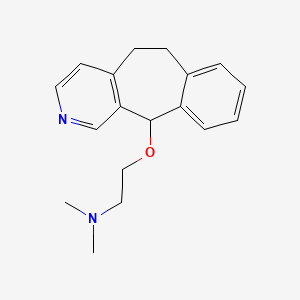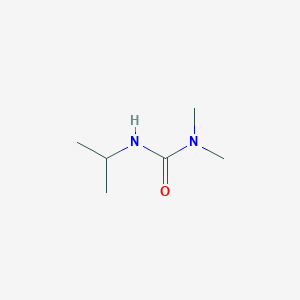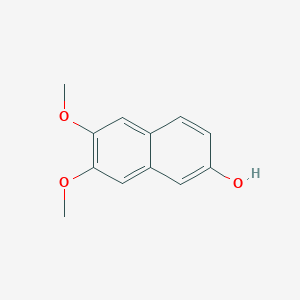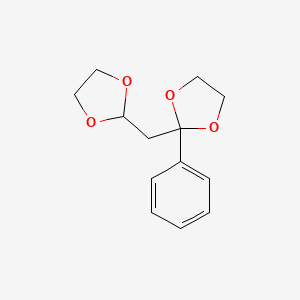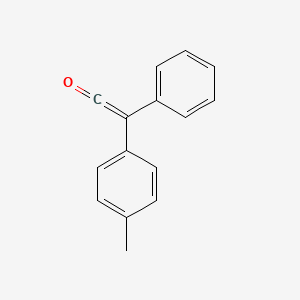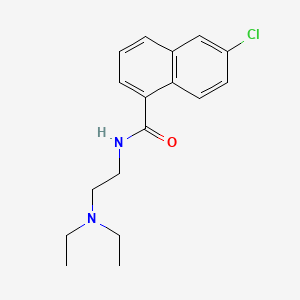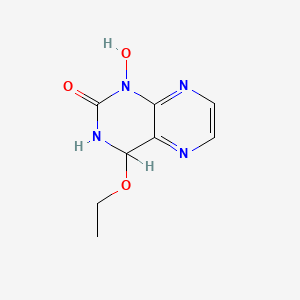
H-Glu-Tyr-Ala-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Glu-Tyr-Ala-Gly-OH is a tetrapeptide consisting of four amino acids: glutamic acid, tyrosine, alanine, and glycine. Peptides like this one are short chains of amino acids linked by peptide bonds. They play crucial roles in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides, including H-Glu-Tyr-Ala-Gly-OH, typically involves the stepwise coupling of amino acids. The process requires protecting groups to prevent unwanted reactions. For instance, the amino group of one amino acid can be protected by a tert-butoxycarbonyl (Boc) group, while the carboxyl group of another can be activated using dicyclohexylcarbodiimide (DCC) to form an amide bond .
Industrial Production Methods
Industrial production of peptides often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions
H-Glu-Tyr-Ala-Gly-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in peptide chemistry include:
DCC: For activating carboxyl groups.
Boc: For protecting amino groups.
Trifluoroacetic acid (TFA): For deprotecting Boc groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols .
Wissenschaftliche Forschungsanwendungen
H-Glu-Tyr-Ala-Gly-OH has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques
Wirkmechanismus
The mechanism of action of H-Glu-Tyr-Ala-Gly-OH involves its interaction with specific molecular targets. Peptides can bind to receptors or enzymes, modulating their activity. For instance, the tyrosine residue can participate in phosphorylation, a key process in signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tetrapeptides like H-Glu-Ala-Gly-Val-OH and H-Glu-Tyr-Ala-Leu-OH .
Uniqueness
H-Glu-Tyr-Ala-Gly-OH is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of tyrosine allows for unique interactions, such as phosphorylation, which may not be possible with other tetrapeptides .
Eigenschaften
CAS-Nummer |
33135-70-5 |
|---|---|
Molekularformel |
C19H26N4O8 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O8/c1-10(17(29)21-9-16(27)28)22-19(31)14(8-11-2-4-12(24)5-3-11)23-18(30)13(20)6-7-15(25)26/h2-5,10,13-14,24H,6-9,20H2,1H3,(H,21,29)(H,22,31)(H,23,30)(H,25,26)(H,27,28)/t10-,13-,14-/m0/s1 |
InChI-Schlüssel |
XKNUSTBMTDCPMA-BPNCWPANSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
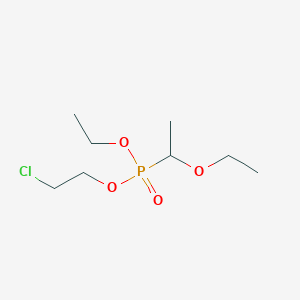
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
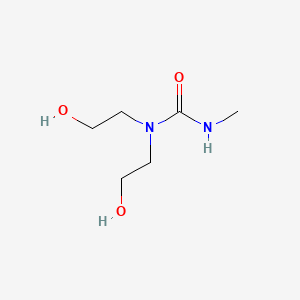
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
